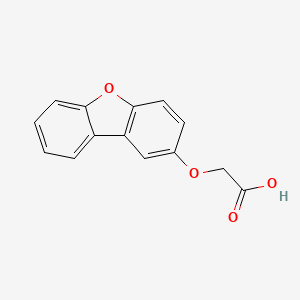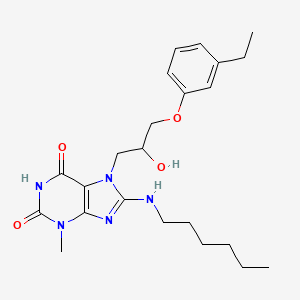
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H33N5O4 and its molecular weight is 443.548. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Activity
7-(3-(3-Ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been studied for their potential in cardiovascular applications. A study by Chłoń-Rzepa et al. (2004) investigated similar compounds for their electrocardiographic, antiarrhythmic, and hypotensive activities. The compounds exhibited strong prophylactic antiarrhythmic activity and some derivatives showed significant hypotensive activity, indicating potential applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Cytotoxicity and Antitumor Potential
The compound has also been evaluated for its cytotoxicity and potential antitumor effects. Avdović et al. (2017) synthesized a palladium(II) complex with a coumarin-derived ligand similar to our compound of interest. This complex showed dose and time-dependent cytotoxicity against human glioma and mouse melanoma cells, suggesting possible applications in cancer therapy (Avdović et al., 2017).
Inhibitory Effects on Viral Helicase
Research by Cho et al. (2015) identified a chemical inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase, which shares a similar structure to the compound . This inhibitor suppressed both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase, indicating potential use in antiviral therapy (Cho et al., 2015).
Molecular Structure and Properties
Studies have also focused on the molecular structure and properties of similar compounds. For instance, Karczmarzyk et al. (1995) analyzed the planar structure of a theophylline moiety in a compound closely related to our compound of interest. Understanding such molecular structures can be crucial for the development of new pharmaceuticals (Karczmarzyk et al., 1995).
Biochemical and Pharmacological Reviews
Finally, a comprehensive review of the chemistry and pharmacology of related compounds can provide a deeper understanding of their potential applications. Mbaveng and Kuete (2014) conducted such a review, highlighting various pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties, of a compound similar to the one (Mbaveng & Kuete, 2014).
Propiedades
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(hexylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O4/c1-4-6-7-8-12-24-22-25-20-19(21(30)26-23(31)27(20)3)28(22)14-17(29)15-32-18-11-9-10-16(5-2)13-18/h9-11,13,17,29H,4-8,12,14-15H2,1-3H3,(H,24,25)(H,26,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKTUIIHSPZMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)CC)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

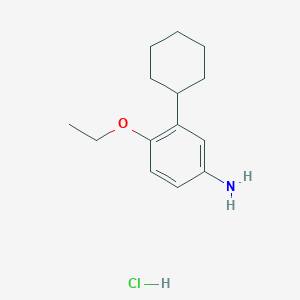
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)

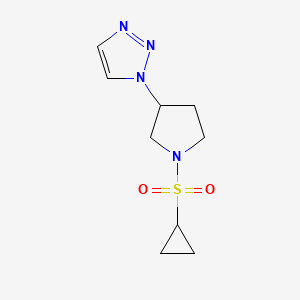

![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)
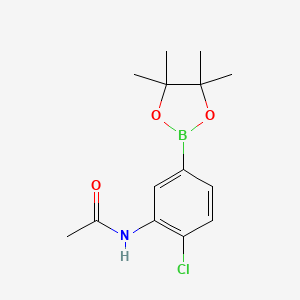
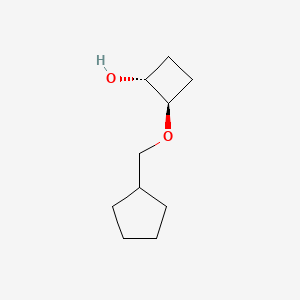

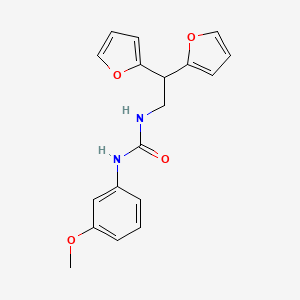
![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)
